3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-2-6-9(13)12-7-4-3-5-10-8(7)11-6/h3-6H,2H2,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVUICGDHURYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=C(N1)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401217866 | |
| Record name | Pyrido[2,3-b]pyrazin-2(1H)-one, 3-ethyl-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401217866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315365-27-5 | |
| Record name | Pyrido[2,3-b]pyrazin-2(1H)-one, 3-ethyl-3,4-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315365-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[2,3-b]pyrazin-2(1H)-one, 3-ethyl-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401217866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Regioselective Routes to 3 Ethyl 1h,2h,3h,4h Pyrido 2,3 B Pyrazin 2 One and Its Derivatives
Strategies for Constructing the Pyrido[2,3-b]pyrazin-2-one Core
The formation of the foundational pyrido[2,3-b]pyrazin-2-one scaffold relies on established synthetic transformations that efficiently assemble the fused ring system.
Condensation Reactions Utilizing 2,3-Diaminopyridine (B105623) Precursors
A cornerstone in the synthesis of the pyrido[2,3-b]pyrazin-2-one core is the condensation reaction between 2,3-diaminopyridine and a suitable 1,2-dicarbonyl compound. This approach directly introduces the necessary carbon atoms to form the pyrazine (B50134) ring. The reaction of 2,3-diaminopyridine with α-keto esters, such as ethyl 2-oxobutanoate (B1229078), is a particularly direct route for the synthesis of 3-ethyl substituted derivatives.
The regioselectivity of this condensation is a critical aspect. It is generally understood that the more nucleophilic amino group at the 3-position of 2,3-diaminopyridine preferentially attacks the more electrophilic carbonyl group of the α-keto ester. This initial attack is followed by an intramolecular cyclization and dehydration to yield the pyrido[2,3-b]pyrazine (B189457) core. One study on the regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines through the condensation of 2,3-diaminopyridine with arylglyoxals suggests that the initial attack occurs at the formyl group by the more active amino group at the 3-position of the pyridine (B92270) ring.
A general procedure for such a condensation involves heating a mixture of 2,3-diaminopyridine and the α-keto ester in a suitable solvent, such as a mixture of dimethylformamide and ethanol, often for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC), and the product typically precipitates upon cooling and can be isolated by filtration.
Cyclization Approaches to Form the Pyrazinone Ring
Multicomponent reactions offer an efficient alternative for constructing the pyrido[2,3-b]pyrazine core. For instance, a series of substituted pyrido[2,3-b]pyrazine derivatives have been synthesized by reacting indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol. While this example leads to a different substitution pattern, it highlights the utility of multicomponent strategies in assembling the core structure in a single step.
Introduction and Functionalization of the Ethyl Substituent at the C-3 Position
The presence of an ethyl group at the C-3 position is a defining feature of the target molecule. Its introduction is typically achieved concurrently with the construction of the pyrazinone ring.
Regioselective Alkylation and Acylation Methods
Direct regioselective alkylation or acylation of a pre-formed pyrido[2,3-b]pyrazin-2-one scaffold at the C-3 position can be challenging. Therefore, the most common and efficient strategy is to utilize a starting material that already contains the desired ethyl group. As mentioned previously, the condensation of 2,3-diaminopyridine with ethyl 2-oxobutanoate is the most direct method to introduce the ethyl group at the 3-position of the resulting pyrido[2,3-b]pyrazin-2-one. The regioselectivity is dictated by the initial nucleophilic attack of the 3-amino group of the pyridine on the ketone carbonyl of the ethyl 2-oxobutanoate.
Optimization of Reaction Conditions for 3-Ethyl Analog Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one. Key parameters to consider include the choice of solvent, catalyst, reaction temperature, and reaction time.
For the condensation of 2,3-diaminopyridine with ethyl 2-oxobutanoate, a systematic study of these parameters would be beneficial. Solvents such as ethanol, methanol, or aprotic solvents like DMF could be evaluated. The use of an acid catalyst, such as acetic acid or p-TSA, may facilitate the dehydration step and promote cyclization. The optimal temperature would need to be determined experimentally to ensure a reasonable reaction rate without promoting side reactions.
The following table outlines a hypothetical optimization study for the synthesis of this compound.
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol | None | Reflux | 12 | 45 |
| 2 | Ethanol | Acetic Acid (cat.) | Reflux | 8 | 65 |
| 3 | DMF/Ethanol (1:3) | None | 90 | 8 | 55 |
| 4 | DMF/Ethanol (1:3) | p-TSA (cat.) | 90 | 6 | 75 |
| 5 | Toluene | Acetic Acid (cat.) | Reflux (Dean-Stark) | 6 | 70 |
Advanced Synthetic Techniques for Pyrido[2,3-b]pyrazin-2-one Scaffolds
While classical condensation reactions are effective, advanced synthetic techniques can offer improvements in terms of efficiency, yield, and environmental impact. Microwave-assisted synthesis, for example, has been shown to accelerate many organic reactions, often leading to higher yields in shorter reaction times. The application of microwave irradiation to the condensation of 2,3-diaminopyridine and ethyl 2-oxobutanoate could significantly reduce the synthesis time.
Catalytic methods are also at the forefront of modern organic synthesis. The development of novel catalysts, including metal-based and organocatalysts, could enhance the regioselectivity and efficiency of the cyclocondensation reaction. For instance, the use of a cellulose-supported acidic ionic liquid has been reported for the regioselective synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones, demonstrating the potential of heterogeneous catalysts in related heterocyclic syntheses.
The following table summarizes various synthetic approaches for the construction of the pyrido[2,3-b]pyrazin-2-one core and its derivatives.
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. orgchemres.org This approach is valued for its atom economy, simplicity, and ability to rapidly generate structural diversity. orgchemres.org
For the synthesis of the pyrido[2,3-b]pyrazine core, a notable MCR involves the condensation of a 1,2-diamine, a 1,3-dicarbonyl compound, and an aldehyde. A specific example is the three-component reaction between 2-aminopyrazine, indane-1,3-dione, and various substituted aromatic aldehydes. nih.govrsc.org This reaction, typically catalyzed by an acid such as p-toluenesulfonic acid (p-TSA) in ethanol, proceeds via a cascade of reactions to afford the fused heterocyclic system in good to excellent yields. nih.govrsc.org The reaction progress is monitored by thin-layer chromatography (TLC), and the desired products are often isolated through simple precipitation and filtration. rsc.org
The versatility of this method allows for the introduction of various substituents on the pyrido[2,3-b]pyrazine skeleton, depending on the choice of the aldehyde component.
Table 1: Examples of Three-Component Synthesis of Pyrido[2,3-b]pyrazine Derivatives nih.govrsc.org
| Aldehyde Component | Dicarbonyl Component | Amine Component | Catalyst | Solvent | Yield |
| 4-Methoxybenzaldehyde | Indane-1,3-dione | 2-Aminopyrazine | p-TSA (20 mol%) | Ethanol | 89% |
| 4-Chlorobenzaldehyde | Indane-1,3-dione | 2-Aminopyrazine | p-TSA (20 mol%) | Ethanol | 85% |
| 4-Nitrobenzaldehyde | Indane-1,3-dione | 2-Aminopyrazine | p-TSA (20 mol%) | Ethanol | 82% |
| Benzaldehyde | Indane-1,3-dione | 2-Aminopyrazine | p-TSA (20 mol%) | Ethanol | 84% |
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the late-stage functionalization of complex heterocyclic cores. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly prominent in this context. nih.govwikipedia.org
Buchwald-Hartwig Amination is a versatile method for constructing carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. wikipedia.org This reaction is instrumental in introducing N-aryl and N-alkyl substituents onto the pyrido[2,3-b]pyrazine scaffold, provided a suitable halogenated precursor is available. For instance, 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine can be coupled with various amines in the presence of a palladium catalyst and a suitable ligand to yield the corresponding 7-amino derivatives. researchgate.net This strategy has also been applied to the related pyrido[2,3-d]pyrimidin-4-one core, where a triflate leaving group was displaced by various anilines using a catalyst system of Pd(OAc)2 and the XPhos ligand. nih.gov
Suzuki-Miyaura Coupling facilitates the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organic halide or triflate. nih.gov This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups onto the pyrido[2,3-b]pyrazine ring system. A key synthetic sequence involves first halogenating the core, for example, to create 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine, which then serves as a substrate for Suzuki coupling. mdpi.com Reaction of this iodinated intermediate with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base affords C-8 arylated pyrido[2,3-b]pyrazines. nih.govmdpi.com
Table 2: Examples of Palladium-Catalyzed Functionalization of Pyrido[2,3-b]pyrazine and Related Scaffolds
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Ref |
| Suzuki-Miyaura | 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | 2-Thienylboronic acid | Pd(dba)₂ / Xantphos | 8-(2-Thienyl) derivative | mdpi.com |
| Buchwald-Hartwig | 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | DHPHAzSi acceptor | Not specified | 7-Amino derivative | researchgate.net |
| Buchwald-Hartwig | 4-Triflyloxypyrido[2,3-d]pyrimidin-7-one | Substituted anilines | Pd(OAc)₂ / XPhos | 4-(Arylamino) derivative | nih.gov |
| Suzuki-Miyaura | 3-Bromo-6-(thiophen-2-yl)pyridazine | Arylboronic acids | Pd(PPh₃)₄ | 3-Aryl-6-(thiophen-2-yl)pyridazine | nih.gov |
Deprotometalation-Trapping Reactions
Deprotometalation-trapping, also known as deprotonative metalation, is a powerful strategy for the direct functionalization of C-H bonds that are otherwise unreactive. mdpi.com This method avoids the need for pre-functionalized substrates (like halides) and allows for the introduction of electrophiles at specific sites based on the acidity of the C-H bond or the directing ability of nearby functional groups.
In the context of the pyrido[2,3-b]pyrazine system, this approach has been successfully employed to introduce a halogen atom, which can then be used in subsequent cross-coupling reactions. mdpi.comresearchgate.net The reaction involves treating the parent heterocycle, such as 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196), with a strong, non-nucleophilic base at low temperatures. A mixed lithium-zinc combination involving a sterically hindered amide base like 2,2,6,6-tetramethylpiperidide (TMP) is often used to generate a stable arylmetal intermediate. mdpi.com This intermediate is then "trapped" by adding an electrophile. For example, quenching the reaction with iodine results in the formation of 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine. mdpi.com This two-step sequence—deprotometalation followed by electrophilic trapping—provides a regioselective route to functionalized pyridopyrazines that are valuable building blocks for more complex derivatives. mdpi.comresearchgate.net
Purification and Isolation Methodologies in Synthetic Research
The effective purification and isolation of synthetic products are critical for obtaining compounds of high purity for subsequent analysis and application. For derivatives of the pyrido[2,3-b]pyrazine family, a multi-step purification protocol is typically employed. sigmaaldrich.com
The first step often involves monitoring the reaction's progress using Thin-Layer Chromatography (TLC) to determine the point of completion. rsc.org
Upon completion, the initial isolation of the crude product is frequently achieved through non-chromatographic methods. If the product is a solid that precipitates from the reaction mixture upon cooling or by adding an anti-solvent (like water), it can be collected by filtration . nih.govrsc.org The collected solid is then typically washed with appropriate solvents, such as cold water and ethanol, to remove residual reagents and soluble impurities. rsc.org
For final purification, two primary methods are common:
Recrystallization : This technique is used when the product is a solid with sufficient purity and suitable solubility properties. The crude material is dissolved in a hot solvent (e.g., ethyl acetate) and allowed to cool slowly, leading to the formation of pure crystals. rsc.org
Column Chromatography : This is a highly versatile method for separating compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. thieme-connect.de A solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and hexanes, is passed through the column to separate the desired compound from byproducts and unreacted starting materials. thieme-connect.de
In some cases, specialized techniques like ion-exchange chromatography may be employed, particularly for compounds bearing acidic or basic functional groups that can be exploited for separation. nih.gov The final, purified product's identity and purity are then confirmed using analytical techniques such as NMR and mass spectrometry.
Molecular Design and Derivatization Strategies for Pyrido 2,3 B Pyrazin 2 One Analogs
Rational Design Principles for Structural Diversification
The rational design of pyrido[2,3-b]pyrazin-2-one analogs is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. A common approach involves the use of X-ray crystallographic data of target proteins to inform the design of inhibitors. For instance, in the development of phosphodiesterase 5 (PDE5) inhibitors, a pyrido[3,2-b]pyrazinone scaffold was identified as a promising starting point for optimization. kent.ac.uk The design strategy focused on projecting substituents towards the solvent front to improve properties like solubility while maintaining key interactions within the binding pocket. kent.ac.uk
Computational methods, such as Density Functional Theory (DFT), are also employed to understand the electronic and spectroscopic properties of these molecules, which can guide further structural modifications. nih.govrsc.org These computational analyses help in correlating the structural features of the analogs with their observed activities. nih.govrsc.org The core scaffold of pyrido[2,3-b]pyrazin-2-one offers multiple points for diversification, allowing for the systematic exploration of the chemical space around the core structure.
Synthesis of Analogs with Varied Substituents for Structure-Activity Relationship Studies
The synthesis of a library of analogs with diverse substituents is a cornerstone of structure-activity relationship (SAR) studies. For the pyrido[2,3-b]pyrazin-2-one core, synthetic strategies are designed to be flexible, enabling the rapid generation of analogs with modifications at various positions.
A general synthetic route to substituted pyrido[2,3-b]pyrazine (B189457) derivatives involves the condensation of a diamine intermediate with a glyoxylic acid monohydrate to form the core ring system. ikm.org.my Subsequent chlorination and palladium-catalyzed cross-coupling reactions, such as Suzuki couplings, can be employed to introduce a variety of aryl substituents. ikm.org.my For example, the reaction of a chlorinated pyrido[2,3-b]pyrazine intermediate with different boronic acids can yield a range of N-arylated products. ikm.org.my
In a study focused on PDE5 inhibitors, a series of 2-aryl, (N8)-alkyl substituted-6-aminosubstituted pyrido[3,2b]pyrazinones were synthesized to explore the SAR. nih.gov The variation of substituents at the R1, R2, and Ar positions (as depicted in the table below) led to the identification of compounds with high potency and selectivity. kent.ac.uk
Table 1: Structure-Activity Relationships for Pyrido[3,2-b]pyrazinone Analogs as PDE5 Inhibitors kent.ac.uk
| Compound | R1 | R2 | Ar | PDE5 IC50 (nM) | PDE6 Selectivity (fold) | PDE11 Selectivity (fold) |
|---|---|---|---|---|---|---|
| 1 | Cyclohexylmethyl | H | 2-methoxyphenyl | 1.2 | >100 | >100 |
| 2 | Cyclohexylmethyl | H | 3-pyridyl | 2.5 | >100 | >100 |
| 3 | Cyclohexylmethyl | H | 2-pyridyl | 5.0 | >100 | >100 |
| 4 | Ethoxypropyl | H | 2-methoxyphenyl | 6.0 | >100 | >600 |
| 5 | Ethoxypropyl | H | 3-pyridyl | 15 | >100 | >600 |
Data is illustrative and based on findings for a related pyridopyrazinone scaffold.
These studies revealed that lipophilic groups at certain positions enhance potency, while the nature of the aryl group significantly influences both potency and selectivity against related enzyme isoforms. kent.ac.uk For instance, a 2-methoxypyridine substituent was found to be optimal for PDE5 potency in one series of analogs. kent.ac.uk
Post-Synthetic Modifications and Functional Group Interconversions
Post-synthetic modifications are crucial for fine-tuning the properties of a lead compound. For the pyrido[2,3-b]pyrazine scaffold, various transformations can be performed on the synthesized core. Halogenated intermediates of related heterocyclic systems, such as 2,3-diphenyl-8-iodopyrido[2,3-b]pyrazine, serve as versatile handles for introducing further diversity through palladium-catalyzed cross-coupling reactions. mdpi.com These reactions allow for the introduction of aryl, thienyl, and other groups at specific positions. mdpi.com
Functional group interconversions, such as the conversion of a nitro group to an amine, are also common steps in the synthesis of pyrido[2,3-b]pyrazine derivatives. ikm.org.my The resulting amine can then be further functionalized. For example, in the synthesis of related pyrido[2,3-d]pyrimidin-7(8H)-ones, cross-coupling reactions like the Ullmann, Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira reactions have been used to introduce a wide range of substituents at the C4 position, including N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl groups. mdpi.com
Combinatorial Approaches in Library Synthesis of Pyrido[2,3-b]pyrazin-2-ones
While specific examples of large-scale combinatorial synthesis for 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one are not extensively documented in the reviewed literature, the principles of combinatorial chemistry are highly applicable to this scaffold. The synthetic routes developed for creating diverse analogs lend themselves to a combinatorial approach for generating large libraries of compounds for high-throughput screening.
A multicomponent synthesis approach has been described for producing pyrido[2,3-b]pyrazine derivatives, which is a hallmark of combinatorial chemistry. nih.gov This involves reacting a mixture of an indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847) in a one-pot reaction to generate the target compounds in good to excellent yields. nih.gov Such a strategy allows for the rapid generation of a library of compounds by simply varying the starting components.
The solid-phase synthesis methodology, a common tool in combinatorial chemistry, could also be adapted. By anchoring one of the starting materials to a solid support, a library of pyrido[2,3-b]pyrazin-2-one analogs could be synthesized through sequential reactions, with the final products being cleaved from the support for biological evaluation. This approach would streamline the purification process and facilitate the creation of a large and diverse chemical library.
Structure Activity Relationships Sar of Pyrido 2,3 B Pyrazin 2 Ones
Elucidation of Structural Features Influencing Biological or Functional Activity
The core scaffold of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one has been identified as a potent framework for CRF1 receptor antagonists. acs.org The exploration of this scaffold has revealed that specific substitutions at various positions are crucial for high-affinity binding.
Key features that influence the biological activity of this class of compounds include:
An sp2 Nitrogen: The presence of an sp2 hybridized nitrogen atom is thought to act as a hydrogen bond acceptor, interacting with key residues on the target receptor. acs.org
A Minimally Substituted Aryl Ring: An aryl group attached to the core, with minimal substitution at the ortho- and para-positions, is a common feature in potent antagonists. acs.org
A Lipophilic Group: A lipophilic substituent attached to the core, typically para to the sp2 nitrogen, contributes significantly to the binding affinity. acs.org
Studies on a series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones demonstrated that the nature of the amino group at the 8-position of the pyridopyrazine ring is a critical determinant of potency. A dialkylamino group at this position generally leads to higher potency compared to a monoalkylamino group. For instance, an N-butyl-N-ethylamino substituted compound showed high potency (IC50 = 0.30 nM), whereas the corresponding N-ethylamino or N-butylamino substituted compounds were inactive. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—to predict the activity of new, unsynthesized compounds.
While specific QSAR models for 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one were not found in the reviewed literature, studies on related heterocyclic systems like pyrido[3,2-b]pyrazinones as PDE-5 inhibitors illustrate the utility of this approach. sciforum.net In one such study, QSAR models revealed that the topology of the molecules was a crucial factor influencing their inhibitory activity. The analysis suggested that PDE-5 inhibition could be enhanced by increasing molecular refractivity and the number of carbons connected to aromatic rings and single bonds, while decreasing the number of carbons involved in double bonds. sciforum.net Such models, once developed for the pyrido[2,3-b]pyrazin-2-one class, could significantly accelerate the discovery of new potent analogs.
Impact of Ring Saturation and Substituent Position/Nature (e.g., Ethyl at C-3) on Activity Profiles
The saturation of the pyrazine (B50134) ring and the specific placement and chemical nature of substituents are paramount in defining the activity profile of these compounds.
Ring Saturation: The 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one core, which features a saturated pyrazine ring, has proven to be a highly effective scaffold for CRF1 receptor antagonists. acs.org This saturation imparts a specific three-dimensional conformation to the molecule, which is likely crucial for optimal fitting into the receptor's binding pocket.
Substituent Position and Nature:
C-8 Position: As previously noted, the C-8 position is highly sensitive to substitution. A dialkylamino group is strongly preferred over a monoalkylamino group for high-affinity CRF1 receptor binding. acs.org The data presented in the table below highlights this relationship.
The following table, derived from research on CRF1 receptor antagonists, illustrates the structure-activity relationships at the C-8 position of the 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one core. acs.org
| Compound | Substituent at C-8 | CRF1 Binding IC50 (nM) |
|---|---|---|
| 8a | N-butyl-N-ethylamino | 0.30 |
| 8b | N-ethylamino | > 1000 |
| 8c | N-butylamino | > 1000 |
Pharmacophore Mapping for Pyrido[2,3-b]pyrazine (B189457) Class
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target and elicit a response.
Based on the SAR of potent 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one CRF1 antagonists, a hypothetical pharmacophore model can be proposed. acs.org The essential features would include:
A Hydrogen Bond Acceptor: Corresponding to one of the sp2 hybridized nitrogen atoms in the pyridopyrazine core. acs.org
A Hydrophobic/Aromatic Feature: Represented by the minimally substituted aryl ring attached to the core structure. acs.org
A Hydrophobic/Lipophilic Group: Corresponding to the dialkylamino substituent at the C-8 position. acs.org
While specific pharmacophore mapping studies for the pyrido[2,3-b]pyrazin-2-one class are not detailed in the provided search results, such studies have been successfully applied to related heterocyclic systems. For instance, structure-based pharmacophore mapping has been used to design novel pyrido[2,3-d]pyrimidine (B1209978) derivatives as inhibitors of human thymidylate synthase. nih.gov This demonstrates the power of pharmacophore modeling in guiding the design of new, potent inhibitors based on a common heterocyclic scaffold.
Preclinical Biological and Biochemical Research on Pyrido 2,3 B Pyrazin 2 Ones
Molecular and Cellular Target Identification and Validation
The initial stages of preclinical research involve identifying and validating the specific molecular targets through which pyrido[2,3-b]pyrazin-2-one derivatives exert their effects. This is primarily achieved through in vitro assays that measure the direct interaction of these compounds with isolated enzymes and receptors.
Enzyme Inhibition Assays
Derivatives of the pyrido[2,3-b]pyrazine (B189457) class have been investigated for their inhibitory potential against a variety of enzymes implicated in pathological conditions, particularly in cancer and inflammation.
PIM-1 Kinase: PIM-1 is a serine/threonine kinase that is overexpressed in various cancers, making it a significant target for anticancer drug development. rsc.orgnih.gov While direct inhibition studies on pyrido[2,3-b]pyrazin-2-ones are not extensively detailed, research on the closely related pyrido[2,3-d]pyrimidine (B1209978) scaffold has shown potent PIM-1 kinase inhibition. rsc.orgrsc.org For instance, certain pyrido[2,3-d]pyrimidine derivatives demonstrated PIM-1 kinase inhibition with IC50 values as low as 11.4 nM and 17.2 nM. rsc.org This suggests that the broader pyridopyrimidine framework is a promising starting point for developing PIM-1 inhibitors. rsc.orgnih.gov
Urease: The urease enzyme is crucial for the survival of pathogens like Helicobacter pylori in the stomach's acidic environment. frontiersin.org Novel heterocyclic compounds based on the pyrido[2,3-b]pyrazine core have been synthesized and evaluated for their in vitro antiurease activity. nih.gov These studies confirm that this class of compounds can effectively inhibit urease, indicating their potential for development as treatments for infections involving this enzyme. frontiersin.orgnih.gov
FGFR (Fibroblast Growth Factor Receptor): The FGFR family of receptor tyrosine kinases is implicated in various cancer types, making them a key target for therapy. researchgate.net Research has led to the discovery of novel pyrido[2,3-b]pyrazine derivatives as potent inhibitors of FGFR kinases (FGFR-1, 2, 3, & 4) with nanomolar affinity. researchgate.netresearchgate.net This highlights the potential of this scaffold in developing targeted cancer therapies.
PI3K Isozymes (Phosphoinositide 3-kinases): The PI3K signaling pathway is frequently dysregulated in cancer. The pyrido[2,3-b]pyrazine core structure has been identified in compounds that exhibit selective inhibition of PI3K isozymes, suggesting its utility in creating targeted inhibitors for this critical cancer pathway. nih.gov
CHK1 (Checkpoint Kinase 1): CHK1 is a key regulator in the DNA damage response pathway and an attractive target for cancer therapy. nih.gov While not the exact scaffold, related pyrido[3,2-d]pyrimidin-6(5H)-one derivatives have been developed as highly potent and selective CHK1 inhibitors, with IC50 values in the single-digit nanomolar range. nih.gov
Table 1: Enzyme Inhibition by Pyrido[2,3-b]pyrazine Derivatives and Related Scaffolds
| Enzyme Target | Compound Scaffold | Key Findings | Reference(s) |
|---|---|---|---|
| PIM-1 Kinase | Pyrido[2,3-d]pyrimidine | Potent inhibition with IC50 values of 11.4 nM and 17.2 nM for lead compounds. | rsc.org |
| FGFR | Pyrido[2,3-b]pyrazine | Potent inhibition of FGFR-1, 2, 3, & 4 with nanomolar affinity. | researchgate.netresearchgate.net |
| Urease | Pyrido[2,3-b]pyrazine | Demonstrated in vitro antiurease activity. | nih.gov |
| PI3K Isozymes | Pyrido[2,3-b]pyrazine | Identified as a core for selective PI3K inhibitors. | nih.gov |
| CHK1 | Pyrido[3,2-d]pyrimidin-6(5H)-one | A lead compound showed an IC50 of 0.55 nM. | nih.gov |
Receptor Binding Studies
Beyond enzyme inhibition, the interaction of these compounds with specific cell surface or intracellular receptors is a key area of investigation.
Corticotropin-Releasing Factor-1 (CRF-1) Receptor Antagonists: The CRF-1 receptor is a G protein-coupled receptor that mediates endocrine, behavioral, and autonomic responses to stress. Antagonists of this receptor are being explored for treating anxiety and depression. nih.govacs.org A series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones have been identified as highly potent CRF-1 receptor antagonists. nih.gov Structure-activity relationship studies revealed that an ethyl group on the anilinic nitrogen was crucial for high binding affinity. acs.org One exemplified compound from this series demonstrated a very potent IC50 value of 0.70 nM in a CRF-1 receptor binding assay. nih.govacs.org
Table 2: CRF-1 Receptor Binding Affinity
| Compound Series | Key Compound Example | Binding Affinity (IC50) | Reference(s) |
|---|---|---|---|
| 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones | Compound 2 | 0.70 nM | nih.govacs.org |
Cell-Based Functional Assays
Following the identification of molecular targets, cell-based assays are employed to understand the functional consequences of compound activity in a more complex biological system.
Anti-proliferative Activity in Cancer Cell Lines
A significant area of research for pyrido[2,3-b]pyrazine derivatives is their potential as anti-cancer agents. Their ability to halt the proliferation of cancer cells is tested across various human cancer cell lines.
Activity in Lung, Breast, and Cervical Cancer Lines: Novel pyrido[2,3-b]pyrazines have been synthesized and evaluated as potential antitumor agents. nih.gov In one study, derivatives were tested for their ability to inhibit both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) non-small-cell lung cancer (NSCLC) cells. nih.govnih.gov A lead compound, 7n , showed potent anti-proliferative activity with an IC50 value of 0.09 μM in PC9 cells and 0.15 μM in the resistant PC9-ER cell line, demonstrating its potential to overcome acquired drug resistance. nih.gov While extensive data on this specific scaffold against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) is limited, the potent activity in other lung cancer lines is promising. nih.gov Research on the related pyrido[2,3-d]pyrimidin-4-one scaffold has shown activity against MCF-7 and HeLa cells, with a chlorophenyl-substituted derivative showing IC50 values of 119 μM and 15 μM, respectively. nih.gov
Table 3: Anti-proliferative Activity of Pyrido[2,3-b]pyrazine Derivatives
| Compound | Cell Line | Cancer Type | Anti-proliferative Activity (IC50) | Reference(s) |
|---|---|---|---|---|
| Compound 7n | PC9 | Non-Small-Cell Lung Cancer | 0.09 µM | nih.gov |
| Compound 7n | PC9-ER (Erlotinib-Resistant) | Non-Small-Cell Lung Cancer | 0.15 µM | nih.gov |
Anti-inflammatory Response Modulation
Chronic inflammation is a driver of many diseases, and modulating the inflammatory response is a key therapeutic strategy. Pyrido[2,3-b]pyrazine derivatives have been noted for their anti-inflammatory properties. researchgate.net The mechanism often involves the suppression of key pro-inflammatory mediators. nih.gov
TNF-α and IL-6 Secretion: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are crucial cytokines that mediate inflammatory responses. nih.goveurekaselect.com The broader class of pyridazine (B1198779) and pyridazinone compounds has been shown to regulate inflammatory pathways by reducing the release of TNF-α and disrupting IL-6 signaling. nih.gov This suggests that a likely mechanism for the observed anti-inflammatory effects of pyrido[2,3-b]pyrazin-2-ones is the modulation of these critical cytokine secretion pathways.
Antioxidant Activity Evaluation
Oxidative stress is linked to the development of numerous pathologies, including diabetic complications. Compounds with antioxidant properties can mitigate this damage.
Radical Scavenging and Antioxidant Capacity: A series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives were designed and found to possess significant antioxidant activity in addition to their primary function as aldose reductase inhibitors. nih.govresearchgate.net Several compounds bearing a phenolic hydroxyl group on a C2-styryl side chain showed excellent antioxidant capabilities. nih.gov In particular, one derivative, 11i , demonstrated an antioxidant ability that was comparable to that of Trolox, a well-known antioxidant standard. nih.govresearchgate.net The antioxidant properties of newly synthesized pyrido[2,3-b]pyrazine compounds have also been confirmed through in vitro assays. nih.gov
Mechanistic Investigations at the Molecular and Cellular Level
Understanding the precise mechanisms by which a compound exerts its effects is a cornerstone of preclinical research. For the pyrido[2,3-b]pyrazin-2-one scaffold, these investigations have delved into cellular signaling pathways and interactions with key biological macromolecules.
Research into the cellular responses elicited by pyridopyrimidine derivatives, a class of compounds structurally related to pyrido[2,3-b]pyrazin-2-ones, has revealed their significant potential to induce apoptosis, or programmed cell death, in cancer cells. One study on a series of novel pyrido[2,3-d]pyrimidine derivatives demonstrated that these compounds could induce apoptosis and cause cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. nih.gov For instance, a particularly potent compound in this series led to a 58.29-fold increase in apoptosis in treated cells compared to controls. nih.gov Another investigation into different pyrido[2,3-d]pyrimidine derivatives found that they could also induce apoptosis, with one compound significantly increasing the early apoptosis ratio by 32-fold and the late apoptosis ratio by 150-fold in PC-3 prostate cancer cells. nih.gov This pro-apoptotic activity was further linked to a 5.3-fold increase in the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov
In addition to apoptosis, the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is another important cellular response being explored for related heterocyclic compounds. The Nrf2/ARE pathway is a critical regulator of cellular defense against oxidative stress. Studies on pyrido[1,2-a]pyrazin analogues, which are isomeric to the pyrido[2,3-b]pyrazine core, have shown them to be potent inducers of the Nrf2/ARE signaling pathway. nih.gov One particular analogue demonstrated a 79.74-fold induction of ARE at a concentration of 100 μM without showing cytotoxicity. nih.gov This compound was also found to increase the protein levels of Nrf2 and its downstream target, NQO1, in a concentration-dependent manner. nih.gov While this research was not conducted on the exact 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one, it highlights a potential mechanism of action for this class of compounds.
Table 1: Apoptosis Induction by Pyrido[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine derivatives | MCF-7 (Breast Cancer) | 58.29-fold increase in total apoptosis compared to control; cell cycle arrest at G1 phase. | nih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | PC-3 (Prostate Cancer) | 32-fold increase in early apoptosis; 150-fold increase in late apoptosis; 5.3-fold increase in caspase-3 levels. | nih.gov |
The interaction of small molecules with DNA is a fundamental aspect of their potential biological activity. Electrochemical methods provide a sensitive means to study these interactions. Research on novel pyrido[2,3-b]pyrazine derivatives has demonstrated their utility in the electrochemical sensing of DNA. nih.gov These studies utilize the principle that the binding of a compound to DNA can alter the electrical properties of a sensor, which can then be measured to determine the presence and concentration of DNA. nih.gov The use of techniques like cyclic voltammetry (CV) offers advantages such as high sensitivity to low DNA concentrations and the ability to detect small fluctuations in DNA concentration. nih.gov While specific studies on the DNA interaction of this compound are not detailed, the research on the broader class of pyrido[2,3-b]pyrazines indicates that these compounds have the potential to interact with DNA, a property that is significant for their therapeutic applications. nih.gov
In Vivo Efficacy Studies in Animal Models
Following promising in vitro results, the evaluation of a compound's efficacy and pharmacokinetic profile in living organisms is a critical next step.
A series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones have been investigated as antagonists of the corticotropin-releasing factor-1 (CRF1) receptor, a target for the treatment of anxiety-related disorders. nih.gov A representative compound from this series was evaluated in a defensive withdrawal model of anxiety in rats. nih.gov In this model, the compound demonstrated efficacy, suggesting its potential as an anxiolytic agent. nih.gov This proof-of-concept study provides in vivo validation for the therapeutic potential of the pyrido[2,3-b]pyrazin-2-one scaffold in treating anxiety. nih.gov
Table 2: In Vivo Efficacy of a 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one Derivative
| Animal Model | Disease Model | Outcome | Reference |
|---|---|---|---|
| Rat | Defensive Withdrawal Model of Anxiety | Efficacious in reducing anxiety-like behavior | nih.gov |
The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its development. For the aforementioned series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones, pharmacokinetic studies were conducted in dogs. nih.gov A key compound from this series exhibited a long half-life and reasonable oral bioavailability, which are desirable characteristics for a potential therapeutic agent. nih.gov
Table 3: Preclinical Pharmacokinetic Parameters of a 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one Derivative in Dogs
| Parameter | Value | Reference |
|---|---|---|
| Half-life (t½) | Long | nih.gov |
| Oral Bioavailability | Reasonable | nih.gov |
Applications in Advanced Materials Science and Sensing Technologies
Nonlinear Optical (NLO) Properties and Potential in Photonics
Derivatives of the pyrido[2,3-b]pyrazine (B189457) core have demonstrated significant potential for applications in nonlinear optics (NLO) and photonics. Theoretical studies, such as those employing Density Functional Theory (DFT) calculations, have been instrumental in predicting the NLO properties of these compounds. These calculations have focused on key parameters like dipole moment (μ), average polarizability (⟨α⟩), and first (βtot) and second (⟨γ⟩) hyper-polarizabilities, which are crucial indicators of a material's NLO response.
For instance, a study on a series of pyrido[2,3-b]pyrazine-based heterocyclic compounds revealed that strategic structural modifications can lead to remarkable NLO characteristics. One particular derivative, designated as compound 7 in the study, exhibited a high NLO response, which was attributed to its lower energy gap and higher absorption wavelength. rsc.org The calculated NLO parameters for this compound underscore the potential of this chemical family in the development of advanced photonic devices. rsc.org The strong NLO response suggests that these materials could be valuable for applications such as optical switching, frequency conversion, and other functions in optical computing and telecommunications. nih.gov
Table 1: Calculated NLO Properties of a Representative Pyrido[2,3-b]pyrazine Derivative (Compound 7)
| Property | Value | Unit |
| Average Polarizability ⟨α⟩ | 3.90 x 10⁻²³ | esu |
| First Hyper-polarizability βtot | 15.6 x 10⁻³⁰ | esu |
| Second Hyper-polarizability ⟨γ⟩ | 6.63 x 10⁻³⁵ | esu |
Data sourced from a computational study on pyrido[2,3-b]pyrazine derivatives. rsc.org
Opto-Electrochemical Behavior and Aggregation-Induced Emission (AIE)
The opto-electrochemical properties of pyrido[2,3-b]pyrazine derivatives are another area of active research. These compounds often exhibit intramolecular charge transfer (ICT) transitions, a characteristic feature of donor-acceptor molecular architectures. nih.gov This ICT character is responsible for their broad range of emission wavelengths, spanning from blue to red in both solution and solid states. nih.gov
A particularly interesting phenomenon observed in some of these derivatives is Aggregation-Induced Emission (AIE). nih.gov Unlike many fluorescent dyes that suffer from quenching in the aggregated state, AIE-active molecules show enhanced emission when aggregated. This property is highly desirable for applications in solid-state lighting and organic electronics. researchgate.net The AIE characteristics, often confirmed by techniques like Dynamic Light Scattering (DLS) and Field Emission Gun Scanning Electron Microscopy (FEG-SEM), indicate the formation of nanoparticles in mixtures of solvents like THF and water. nih.gov
Development as N-Type Materials for Organic Electronics
The electron-accepting nature of the pyrido[2,3-b]pyrazine core makes it a promising candidate for the development of n-type materials for organic electronics. nih.gov The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in determining the suitability of a material for such applications. Research has shown that pyrido[2,3-b]pyrazine-based molecules possess low band gaps and HOMO/LUMO energy levels that are comparable to those of known ambipolar materials, which can transport both electrons and holes. nih.govresearchgate.net This suggests their potential for use in various organic electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The high thermal stability of these molecules further enhances their suitability for practical applications in electronic devices. researchgate.net
Electrochemical Biosensor Development (e.g., DNA recognition elements)
The pyrido[2,3-b]pyrazine framework has also been successfully utilized in the development of electrochemical biosensors, particularly for the detection of DNA. nih.gov DNA electrochemical biosensors are a class of sensors that use a DNA molecule as the recognition element to detect specific analytes. nih.gov These sensors typically consist of a conductive material coated with a layer of DNA. nih.gov When the target DNA in a sample binds to the DNA on the sensor surface, it causes a measurable change in the electrical properties of the sensor, allowing for the detection and quantification of the target. nih.gov
Novel heterocyclic compounds based on the pyrido[2,3-b]pyrazine core have been synthesized and employed for the first time in the electrochemical sensing of DNA. rsc.orgnih.gov The inherent electrochemical properties of these compounds can be harnessed to generate a signal upon interaction with DNA. The advantages of such biosensors include high sensitivity, specificity, and the ability to detect very low concentrations of DNA. nih.gov This makes them a promising and cost-effective tool for a wide range of applications, from medical diagnostics to environmental monitoring. nih.gov
Chemical Reactivity and Non Biological Mechanistic Studies
Reaction Mechanisms for Synthesis and Transformations of Pyrido[2,3-b]pyrazin-2-ones
The synthesis of the pyrido[2,3-b]pyrazine (B189457) heterocyclic system can be achieved through various synthetic routes, often involving the construction of the pyrazine (B50134) ring onto a pre-existing pyridine (B92270) precursor or vice versa.
One modern approach involves multicomponent reactions, which allow for the construction of complex molecules in a single step. For instance, a series of substituted pyrido[2,3-b]pyrazine-based compounds have been synthesized by reacting a mixture of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847). nih.gov This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), in a suitable solvent like ethanol. nih.gov The proposed mechanism for this type of reaction likely involves an initial Knoevenagel condensation between the aldehyde and the active methylene (B1212753) group of the indane-1,3-dione. This is followed by a Michael addition of the 2-aminopyrazine to the resulting α,β-unsaturated ketone. Subsequent intramolecular cyclization and dehydration then lead to the formation of the fused heterocyclic system.
Another synthetic strategy involves the use of furazanopyridine oxides as starting materials. Novel pyrido[2,3-b]pyrazine 1,4-dioxide and 1-oxide derivatives have been synthesized from furazano[4,5-b]pyridine 3-oxide and the enolic form of 1,3-diketones or β-ketoesters. nih.gov This reaction is often catalyzed by silica (B1680970) gel or molecular sieves, highlighting a pathway to N-oxide derivatives of the core structure. nih.gov
Transformations and further functionalization of the stable pyrido[2,3-b]pyrazine ring system are crucial for creating diverse derivatives. One effective method for functionalizing the pyridine portion of the heterocycle is through deprotometalation-trapping reactions. For example, 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) can be halogenated (e.g., iodinated) using mixed 2,2,6,6-tetramethylpiperidino-based lithium-zinc combinations in tetrahydrofuran. mdpi.com The resulting halogenated intermediates, such as 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine, serve as versatile substrates for subsequent palladium-catalyzed cross-coupling reactions with reagents like arylboronic acids (Suzuki coupling) or anilines (Buchwald-Hartwig amination), allowing for the introduction of various substituents onto the pyridine ring. mdpi.com
Investigation of Corrosion Inhibition Properties and Mechanisms
Derivatives of pyrazine and related nitrogen-containing heterocycles are recognized for their potential as corrosion inhibitors for metals, particularly for mild steel in acidic environments. aidic.itcetjournal.it The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The mechanism of this inhibition is investigated through a combination of electrochemical, surface analysis, and computational methods.
Electrochemical Studies Electrochemical techniques are central to understanding the inhibitor's performance and mechanism.
Potentiodynamic Polarization (PP): This method involves scanning the potential of the metal and measuring the resulting current. The data can determine the corrosion potential (Ecorr) and corrosion current density (icorr). A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion protection. The technique also reveals the mode of inhibition; if the inhibitor primarily affects the anodic or cathodic reaction, it is classified as an anodic or cathodic inhibitor, respectively. If both reactions are suppressed, it is termed a mixed-type inhibitor. aidic.itcetjournal.it Many pyrazine derivatives have been shown to function as mixed-type inhibitors. aidic.itcetjournal.it
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface. In a typical EIS experiment for a corrosion system, the resulting Nyquist plot is a semicircle. The diameter of this semicircle corresponds to the charge-transfer resistance (Rct), which is inversely proportional to the corrosion rate. An increase in the Rct value upon addition of the inhibitor signifies the formation of an insulating layer on the metal surface, leading to enhanced corrosion resistance. aidic.it
Mechanism of Inhibition The primary mechanism of corrosion inhibition by compounds like pyrido[2,3-b]pyrazin-2-ones is adsorption onto the metal surface. This adsorption can be physical (physisorption), involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemical (chemisorption), involving charge sharing or transfer from the inhibitor molecule to the metal surface to form a coordinate-type bond. aidic.it
The heteroatoms (Nitrogen and Oxygen) and the π-electrons of the aromatic rings in the pyrido[2,3-b]pyrazine structure are the primary centers for adsorption. These electron-rich sites can interact with the vacant d-orbitals of iron atoms on the steel surface.
Adsorption Isotherms: To understand the interaction between the inhibitor and the metal surface, the experimental data are often fitted to various adsorption isotherms, such as the Langmuir, Temkin, or Frumkin isotherms. The Langmuir isotherm is commonly used and assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netnih.gov The standard free energy of adsorption (ΔG°ads) can be calculated from the isotherm, which provides insight into the strength and nature of the adsorption (physisorption vs. chemisorption). nih.gov
Quantum Chemical Calculations: Density Functional Theory (DFT) has become a powerful tool for elucidating the relationship between the molecular structure of an inhibitor and its efficiency. researchgate.netnih.gov These calculations provide insights into several electronic properties:
HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (EHOMO) is associated with the electron-donating ability of a molecule. A higher EHOMO value suggests a greater tendency to donate electrons to the metal surface. The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) indicates the ability of the molecule to accept electrons.
Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's reactivity. A smaller energy gap generally implies higher inhibition efficiency. rsc.org
Dipole Moment (μ): A higher dipole moment may facilitate stronger electrostatic interactions and adsorption onto the metal surface.
The following table presents representative data from an electrochemical study on a pyrazine derivative, illustrating how key parameters change with inhibitor concentration.
| Inhibitor Conc. (mg/L) | Corrosion Current Density (icorr) (μA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Inhibition Efficiency (EIS) (%) |
|---|---|---|---|
| 0 | 1150 | 45 | - |
| 200 | 285 | 150 | 75.2 |
| 400 | 198 | 265 | 82.8 |
| 600 | 145 | 390 | 87.4 |
| 800 | 120 | 480 | 89.6 |
| 1000 | 115 | 540 | 90.0 |
Conclusion and Future Research Directions
Summary of Current Academic Understanding of 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one and its Analogs
While specific research on this compound is not extensively documented in current literature, the broader class of pyrido[2,3-b]pyrazine (B189457) analogs has been the subject of significant investigation. These compounds are recognized for their diverse biological activities, which are largely attributable to the fused pyridine (B92270) and pyrazine (B50134) ring system. This core structure serves as a versatile pharmacophore, allowing for substitutions that modulate the molecule's physicochemical properties and biological targets.
Key biological activities reported for pyrido[2,3-b]pyrazine analogs include:
Anticancer Activity: A notable area of research involves the development of pyrido[2,3-b]pyrazines as potential antitumor agents. Studies have shown that certain derivatives can overcome drug resistance, for instance, in erlotinib-resistant non-small-cell lung carcinoma (NSCLC) cell lines. nih.gov The mechanism of action in overcoming resistance is a key area of ongoing investigation. nih.gov
Kinase Inhibition: The pyrido[2,3-b]pyrazine scaffold has been identified as a promising framework for the design of kinase inhibitors. For example, derivatives have shown inhibitory activity against PIM-1 kinase, a target implicated in various cancers. rsc.org
TRPV1 Antagonism: Certain pyrido[2,3-b]pyrazine derivatives have been characterized as orally bioavailable TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists. nih.gov These compounds show potential for the treatment of pain, demonstrating efficacy in preclinical models of inflammatory pain. nih.gov
Antibacterial Properties: Research has also explored the antibacterial potential of pyrido[2,3-b]pyrazine derivatives, with some showing strong activities in in vitro screening tests. nih.gov
The current understanding underscores the therapeutic potential of the pyrido[2,3-b]pyrazine core, with its analogs demonstrating a range of biological effects. Future research will likely focus on elucidating the structure-activity relationships (SAR) for these diverse activities to design more potent and selective agents.
Emerging Synthetic Strategies for Pyrido[2,3-b]pyrazin-2-ones
The synthesis of the pyrido[2,3-b]pyrazine core and its derivatives has been a focus of chemical research, leading to the development of several efficient synthetic routes.
One prominent emerging strategy is the use of multicomponent reactions (MCRs) . These reactions offer a streamlined approach to complex molecules by combining three or more reactants in a single step. For instance, a series of substituted pyrido[2,3-b]pyrazine based heterocyclic compounds have been synthesized by reacting a mixture of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847) in the presence of an acid catalyst. nih.govrsc.org
Another significant advancement is the application of modern cross-coupling reactions, such as the Buchwald-Hartwig C-N coupling reaction . This method has been successfully employed to synthesize donor-acceptor-donor (D-A-D) molecules based on the pyrido[2,3-b]pyrazine backbone by coupling the core with various donor amines. rsc.org
Furthermore, novel synthetic pathways starting from different precursors are being explored. For example, pyrido[2,3-b]pyrazine 1,4-dioxide and 1-oxide derivatives have been synthesized from furazano[4,5-b]pyridine 3-oxide and the enolic form of 1,3-diketones or beta-ketoesters. nih.gov
These emerging synthetic strategies provide chemists with powerful tools to access a wide array of pyrido[2,3-b]pyrazin-2-one analogs for further investigation in both medicinal chemistry and material science.
Identification of Novel Preclinical Biological Targets and Potential Therapeutic Avenues
Recent preclinical research has identified several novel biological targets for pyrido[2,3-b]pyrazine derivatives, opening up new avenues for therapeutic development.
| Biological Target | Potential Therapeutic Avenue | Key Findings |
| TRPV1 | Pain management | Orally bioavailable antagonists have shown significant attenuation of carrageenan-induced thermal hyperalgesia and reduction of chronic inflammatory pain in animal models. nih.gov |
| EGFR T790M Mutation | Cancer (NSCLC) | Novel pyrido[2,3-b]pyrazines have demonstrated the ability to inhibit both erlotinib-sensitive and erlotinib-resistant cell lines, suggesting a potential to overcome acquired resistance in EGFR-mutated lung cancer. nih.gov |
| PIM-1 Kinase | Cancer | Certain derivatives have exhibited potent PIM-1 kinase inhibition, a promising target for various hematological and solid tumors. rsc.org |
| COX-1/COX-2 | Inflammation | Pyrido[2,3-d]pyridazine-2,8-dione derivatives, structurally related to pyrido[2,3-b]pyrazines, have shown dual inhibitory activity against COX-1 and COX-2 isoenzymes, indicating potential as anti-inflammatory agents. rsc.org |
| PI3K Isozymes | Cancer, Myocardial Infarction | The pyrido[2,3-b]pyrazine core has been shown to exhibit selective inhibition of PI3K isozymes, which are implicated in cancer and myocardial infarction. nih.govrsc.org |
These findings highlight the versatility of the pyrido[2,3-b]pyrazine scaffold in targeting a range of diseases. Future preclinical studies are expected to further explore the therapeutic potential of these compounds and identify new biological targets.
Advancements in Computational Approaches for Design and Characterization
Computational chemistry has become an indispensable tool in the design and characterization of novel pyrido[2,3-b]pyrazine derivatives. Density Functional Theory (DFT) is a widely used method to investigate the structural and electronic properties of these molecules.
DFT computations at the B3LYP/6-31G(d,p) level of theory have been employed to:
Predict Spectroscopic Properties: Calculate theoretical NMR and FT-IR spectra to corroborate experimental data. nih.govrsc.org
Analyze Electronic Properties: Determine Frontier Molecular Orbitals (FMOs), including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, to understand the molecule's reactivity and electronic transitions. nih.govrsc.org
Evaluate Nonlinear Optical (NLO) Properties: Calculate dipole moment, polarizability, and hyperpolarizabilities to assess the potential of these compounds in NLO applications. nih.govrsc.org
Molecular docking studies are another crucial computational approach used to elucidate the binding interactions of pyrido[2,3-b]pyrazine derivatives with their biological targets. For instance, docking studies have been used to understand the structural features responsible for the dual inhibition of COX-1 and COX-2 by related pyridopyridazine (B8481360) derivatives. rsc.org These computational insights are invaluable for the rational design of more potent and selective inhibitors.
The synergy between experimental synthesis and computational analysis is accelerating the discovery and development of new pyrido[2,3-b]pyrazine-based compounds with desired properties.
Exploration of Underexplored Material Science and Sensing Applications
Beyond their therapeutic potential, pyrido[2,3-b]pyrazine derivatives are gaining attention for their applications in material science and chemical sensing.
Nonlinear Optical (NLO) Materials: The unique electronic structure of some pyrido[2,3-b]pyrazine-based heterocyclic compounds gives rise to significant NLO properties. nih.govrsc.org These materials have potential applications in various technological fields, including display technology. nih.govrsc.org
Organic Electronics: Pyrido[2,3-b]pyrazine-based donor-acceptor-donor (D-A-D) molecules have been designed and synthesized, exhibiting tunable opto-electrochemical properties. rsc.org Some of these dyes show Aggregation-Induced Emission (AIE) , a phenomenon that makes them highly emissive in the solid state, which is advantageous for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. rsc.org
Electrochemical DNA Sensing: Novel pyrido[2,3-b]pyrazine derivatives have been utilized for the first time in the electrochemical sensing of DNA. nih.govrsc.org DNA electrochemical biosensors offer a sensitive and cost-effective method for detecting specific DNA sequences, with potential applications in medical diagnostics and environmental monitoring. nih.govrsc.org
The exploration of pyrido[2,3-b]pyrazines in material science and sensing is still in its early stages but shows great promise. Future research in this area could lead to the development of novel materials with advanced optical, electronic, and sensing capabilities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one, and how can reaction yields be optimized?
- Methodological Answer : Multi-step synthesis is typically employed, starting with pyrido[2,3-b]pyrazine precursors. For example, a stepwise approach involving alkylation at the 3-position with ethyl groups under basic conditions (e.g., NaH/DMF) can introduce the ethyl substituent . Reaction optimization may involve adjusting catalysts (e.g., palladium for cross-coupling) or solvents (polar aprotic solvents like DMF) to improve yield and purity. Evidence from similar compounds suggests yields can reach ~50–60% under optimized conditions .
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : and NMR to confirm hydrogen/carbon environments, particularly the ethyl group (δ ~1.2–1.4 ppm for CH, δ ~2.5–3.0 ppm for CH) and pyrazinone carbonyl (δ ~165–170 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHNO, MW 177.20 g/mol) .
- X-ray Crystallography : If crystalline, compare bond lengths/angles with analogous pyrido-pyrazinones .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear NIOSH/EN 166-certified safety goggles, nitrile gloves, and lab coats. Use fume hoods for weighing or reactions .
- Exposure Control : Monitor airborne concentrations; engineering controls (local exhaust ventilation) are mandatory.
- First Aid : In case of skin contact, wash immediately with water for 15 minutes; consult a physician and provide the safety data sheet .
Advanced Research Questions
Q. How do reaction conditions influence the stability of this compound during storage and synthesis?
- Methodological Answer : Stability is pH- and temperature-dependent. Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Avoid prolonged exposure to light, as UV degradation is common in heterocyclic systems. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life .
Q. What analytical methods are most effective for detecting impurities or degradation products in this compound?
- Methodological Answer :
- HPLC/UPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (water/acetonitrile + 0.1% TFA). Compare retention times with spiked standards.
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed pyrazinone ring) via fragmentation patterns.
- Karl Fischer Titration : Quantify water content, critical for hygroscopic samples .
Q. How can computational modeling aid in predicting the biological activity or reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites.
- Molecular Docking : Simulate binding affinities with target proteins (e.g., kinases) using PyMOL or AutoDock.
- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~1.5–2.0) and cytochrome P450 interactions .
Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Dose-Response Analysis : Compare IC values (in vitro) with LD (in vivo) to assess metabolic differences.
- Metabolite Profiling : Identify active/toxic metabolites via hepatocyte incubation or microsomal assays.
- Species-Specific Modeling : Use humanized animal models to bridge interspecies variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
